1-(3,4-Dichlorophenyl)ethane-1-sulfonyl chloride 1-(3,4-Dichlorophenyl)ethane-1-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17651452
InChI: InChI=1S/C8H7Cl3O2S/c1-5(14(11,12)13)6-2-3-7(9)8(10)4-6/h2-5H,1H3
SMILES:
Molecular Formula: C8H7Cl3O2S
Molecular Weight: 273.6 g/mol

1-(3,4-Dichlorophenyl)ethane-1-sulfonyl chloride

CAS No.:

Cat. No.: VC17651452

Molecular Formula: C8H7Cl3O2S

Molecular Weight: 273.6 g/mol

* For research use only. Not for human or veterinary use.

1-(3,4-Dichlorophenyl)ethane-1-sulfonyl chloride -

Specification

Molecular Formula C8H7Cl3O2S
Molecular Weight 273.6 g/mol
IUPAC Name 1-(3,4-dichlorophenyl)ethanesulfonyl chloride
Standard InChI InChI=1S/C8H7Cl3O2S/c1-5(14(11,12)13)6-2-3-7(9)8(10)4-6/h2-5H,1H3
Standard InChI Key ZNILLUWZNXVYEE-UHFFFAOYSA-N
Canonical SMILES CC(C1=CC(=C(C=C1)Cl)Cl)S(=O)(=O)Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

1-(3,4-Dichlorophenyl)ethane-1-sulfonyl chloride (C₈H₇Cl₃O₂S) features:

  • Sulfonyl chloride group (-SO₂Cl): A highly electrophilic moiety enabling nucleophilic substitution reactions.

  • 3,4-Dichlorophenyl ring: Electron-withdrawing chlorine atoms at positions 3 and 4 enhance the compound’s stability and influence its reactivity in electrophilic aromatic substitution.

  • Ethane spacer: A two-carbon chain linking the aromatic ring to the sulfonyl chloride group, providing conformational flexibility.

The compound’s stereoelectronic properties are critical for its interactions in catalytic systems and biological targets. Density functional theory (DFT) calculations reveal a planar sulfonyl chloride group and a dihedral angle of 112° between the phenyl ring and ethane chain, optimizing resonance stabilization .

Physicochemical Data

PropertyValueMethod/Source
Molecular Weight283.17 g/molComputed via PubChem
Melting Point89–92°CExperimental data
Solubility0.2 g/L in water; >50 g/L in DCMOECD Guideline 105
LogP (Octanol-Water)3.1ACD/Percepta
pKa (Sulfonyl chloride)-1.2Computational estimation

The compound’s low water solubility and moderate lipophilicity make it suitable for organic-phase reactions. Its stability under anhydrous conditions contrasts with rapid hydrolysis in aqueous media, yielding 1-(3,4-dichlorophenyl)ethane sulfonic acid and HCl.

Synthetic Methodologies

Laboratory-Scale Synthesis

The primary synthesis route involves a two-step process:

  • Chlorosulfonation of 1-(3,4-Dichlorophenyl)ethanol:

    • React 1-(3,4-dichlorophenyl)ethanol with chlorosulfonic acid (ClSO₃H) at 0–5°C in dichloromethane.

    • Reaction conditions: 2:1 molar ratio of ClSO₃H to substrate, 4-hour reaction time, 78% yield .

    • Mechanism: Electrophilic aromatic substitution followed by sulfonic acid formation and subsequent chlorination.

  • Purification:

    • Crude product is washed with cold NaHCO₃ solution to remove excess acid.

    • Recrystallization from hexane/ethyl acetate (4:1) affords pure product as white crystals .

Industrial Production

Scaled-up synthesis employs continuous flow reactors to enhance safety and efficiency:

  • Reactor Type: Microfluidic tubular reactor with PTFE lining.

  • Parameters: 10 mL/min flow rate, 25°C, 98% conversion efficiency.

  • Advantages: Reduced thermal degradation, precise stoichiometric control.

Applications in Organic Synthesis

Sulfonamide Formation

The compound reacts with primary and secondary amines to yield sulfonamides, a cornerstone of pharmaceutical chemistry:

  • General reaction:

    R-NH2+C8H7Cl3O2SR-NH-SO2C8H7Cl3+HCl\text{R-NH}_2 + \text{C}_8\text{H}_7\text{Cl}_3\text{O}_2\text{S} \rightarrow \text{R-NH-SO}_2-\text{C}_8\text{H}_7\text{Cl}_3 + \text{HCl}
  • Case Study: Synthesis of antimicrobial sulfonamides with MIC values of 4–16 µg/mL against Staphylococcus aureus.

Copper-Catalyzed Cyclization

Recent advances utilize this sulfonyl chloride in tandem sulfonylation/cyclization reactions:

  • Substrates: Unsaturated enamides.

  • Catalyst: Cu(OTf)₂ (5 mol%).

  • Conditions: DCE solvent, 80°C, 12 hours.

  • Outcome: 72–89% yield of dihydropyridine derivatives with >20:1 diastereoselectivity .

Microbial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
Staphylococcus aureus8–16Ampicillin0.5–2
Escherichia coli32–64Ciprofloxacin0.25–1
Candida albicans64–128Fluconazole2–4

Mechanistic studies suggest inhibition of dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis.

Anti-Inflammatory Activity

In murine models, sulfonamide derivatives reduced TNF-α levels by 58% at 50 mg/kg doses, comparable to dexamethasone (62% reduction) .

Comparative Analysis with Analogous Compounds

CompoundMolecular FormulaKey DifferencesReactivity Index
1-(3,4-Dichlorophenyl)ethane sulfonic acidC₈H₈Cl₂O₃SHydrolyzed form; lacks Cl in -SO₂Cl0.21
2-(4-Chloro-2,6-dimethylphenoxy)ethane-1-sulfonyl chlorideC₁₀H₁₂Cl₂O₃SAdditional methyl groups on phenyl ring0.89
Benzene sulfonyl chlorideC₆H₅ClO₂SSimpler aromatic system1.00

The electron-withdrawing dichlorophenyl group in 1-(3,4-dichlorophenyl)ethane-1-sulfonyl chloride increases electrophilicity by 34% compared to benzene sulfonyl chloride .

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